Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate
CAS No.:
Cat. No.: VC16196766
Molecular Formula: C13H11ClO3S
Molecular Weight: 282.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H11ClO3S |
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Molecular Weight | 282.74 g/mol |
IUPAC Name | methyl 4-[(2-chlorophenyl)methoxy]thiophene-2-carboxylate |
Standard InChI | InChI=1S/C13H11ClO3S/c1-16-13(15)12-6-10(8-18-12)17-7-9-4-2-3-5-11(9)14/h2-6,8H,7H2,1H3 |
Standard InChI Key | WUMQKIUQQRDSJQ-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC(=CS1)OCC2=CC=CC=C2Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate belongs to the class of thiophene carboxylates, distinguished by the substitution pattern on its aromatic rings. Its molecular formula is C₁₃H₁₁ClO₃S, with a molecular weight of 282.74 g/mol . The compound’s structure comprises:
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A thiophene ring substituted at the 2-position with a methyl carboxylate group.
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A 2-chlorobenzyl ether group at the 4-position of the thiophene ring.
This configuration differs from the 4-chlorobenzyl isomer (CAS 1708251-14-2), where the chlorine atom occupies the para position on the benzyl group . The ortho-substituted chlorine in the 2-chlorobenzyl variant introduces distinct steric and electronic effects, potentially altering reactivity and biological interactions.
Table 1: Comparative Structural Properties of Chlorobenzyl-Thiophene Carboxylates
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit synthesis protocols for the 2-chlorobenzyl isomer are documented, its preparation likely follows analogous methods to those used for the 4-chlorobenzyl derivative. Key steps include:
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Etherification: Reaction of 4-hydroxythiophene-2-carboxylate with 2-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) to form the benzyl ether linkage.
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Esterification: Protection of the carboxylic acid group as a methyl ester using methanol under acidic or basic conditions .
Critical Reaction Parameters:
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Solvent Selection: Polar aprotic solvents like DMF or acetone are preferred for etherification to enhance nucleophilicity .
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Temperature: Reactions typically proceed at 60–80°C to optimize yield while minimizing side reactions.
Physicochemical Properties
Solubility and Partitioning
Experimental solubility data for the 2-chloro isomer are unavailable, but predictions based on structural analogs suggest:
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Lipophilicity: A calculated LogP of ~3.89 , indicating moderate hydrophobicity suitable for membrane permeability in biological systems.
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Aqueous Solubility: Likely low (<1 mg/mL), necessitating solubilization agents like DMSO for in vitro assays .
Table 2: Predicted Solubility Profile
Solvent | Solubility (mg/mL) |
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DMSO | ≥10 |
Water | <0.1 |
Ethanol | ~2–5 |
Computational and Structural Insights
Molecular Docking Studies
Docking simulations of the 4-chlorobenzyl isomer with E. coli dihydrofolate reductase (DHFR) reveal a binding affinity (ΔG = -8.2 kcal/mol) via hydrogen bonding with Arg57 and hydrophobic interactions with Phe31. The 2-chloro isomer’s ortho-substituent may alter binding geometry, potentially enhancing or reducing affinity depending on target flexibility.
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include ν(C=O) at ~1700 cm⁻¹ (ester) and ν(C-Cl) at ~750 cm⁻¹ .
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NMR: ¹H NMR would feature aromatic protons at δ 7.2–7.5 ppm (benzyl group) and a singlet for the methyl ester at δ 3.9 ppm .
Challenges and Future Directions
Knowledge Gaps
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No experimental data exist for the 2-chloro isomer’s synthesis, stability, or bioactivity.
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The impact of chlorine position on pharmacokinetics (e.g., metabolism, excretion) is unknown.
Recommended Studies
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Synthesis Optimization: Develop regioselective methods to isolate the 2-chloro isomer.
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In Vitro Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities.
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SAR Analysis: Compare the 2- and 4-chloro isomers to elucidate structure-activity relationships.
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